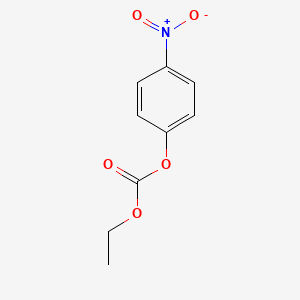

Ethyl 4-nitrophenyl carbonate

Description

Overview of Carbonate Ester Functionality in Chemical Transformations

Carbonate esters are derivatives of carbonic acid and are characterized by a central carbonyl group bonded to two alkoxy or aryloxy groups. This functional group is integral to a wide array of synthetic operations. The carbonyl carbon of a carbonate ester is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for the transfer of the alkoxy or aryloxy groups, a process that is fundamental to the construction of more complex molecules. In the case of ethyl 4-nitrophenyl carbonate, the carbonate ester functionality serves as a vehicle for the delivery of an ethoxycarbonyl group.

Strategic Position of the 4-Nitrophenyl Moiety in Activating Reagents

The 4-nitrophenyl group is a powerful electron-withdrawing moiety. Its presence at the para-position of the phenyl ring in ethyl 4-nitrophenyl carbonate has a profound impact on the reactivity of the molecule. This electron-withdrawing effect, exerted through both inductive and resonance effects, polarizes the carbonyl carbon of the carbonate, rendering it highly electrophilic.

Furthermore, the 4-nitrophenoxide ion is an excellent leaving group due to the ability of the nitro group to stabilize the resulting negative charge through resonance. emerginginvestigators.org The pKa of 4-nitrophenol (B140041) is approximately 7.15, indicating that its conjugate base is relatively stable and can depart readily during a nucleophilic substitution reaction. emerginginvestigators.org This enhanced leaving group ability facilitates reactions under milder conditions, a desirable feature in the synthesis of sensitive or complex molecules. emerginginvestigators.orgemerginginvestigators.org The release of the yellow-colored 4-nitrophenolate (B89219) ion during a reaction also provides a convenient method for spectroscopic monitoring of the reaction's progress. emerginginvestigators.orgemerginginvestigators.orgsamipubco.com

Historical Context and Evolution of its Utility in Synthetic Chemistry

The development of activated esters, including those derived from 4-nitrophenol, was a significant advancement in synthetic chemistry, particularly in the field of peptide synthesis. ontosight.ai Before the advent of such reagents, the formation of amide bonds often required harsh conditions that could lead to racemization and other side reactions. The use of activated esters like p-nitrophenyl esters provided a milder and more controlled method for peptide coupling.

While the broader class of activated carbonates has a well-established history, the specific trajectory of ethyl 4-nitrophenyl carbonate's use has evolved with the growing demand for sophisticated organic molecules. Initially recognized for its utility in introducing protecting groups, its applications have expanded. For instance, related 4-nitrophenyl carbonates are used in the synthesis of prodrugs and as reagents in the development of self-immolative systems for drug delivery. The continuous exploration of new synthetic methodologies ensures that the utility of reagents like ethyl 4-nitrophenyl carbonate continues to expand.

Scope and Academic Relevance of Ethyl 4-nitrophenyl Carbonate Research

Current research involving ethyl 4-nitrophenyl carbonate and its analogs spans various domains of organic and medicinal chemistry. It is frequently employed as a reagent for introducing the ethoxycarbonyl protecting group for amines. chemimpex.comsigmaaldrich.com This is particularly valuable in multi-step syntheses where the selective protection and deprotection of functional groups is crucial. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net

The reactivity of ethyl 4-nitrophenyl carbonate also makes it a useful tool for studying reaction mechanisms and kinetics. researchgate.net The predictable nature of its reactions and the spectroscopic handle provided by the 4-nitrophenolate leaving group allow for detailed investigations into the factors that influence nucleophilic acyl substitution reactions. emerginginvestigators.orgsamipubco.com Furthermore, the principles underlying the activation provided by the 4-nitrophenyl group are being applied to the design of new reagents and catalytic systems. ontosight.aicymitquimica.com The ongoing academic interest in this compound underscores its fundamental importance and its potential for future applications in the development of novel synthetic strategies.

Chemical and Physical Properties of Ethyl 4-nitrophenyl carbonate

| Property | Value |

| CAS Number | 6132-45-2 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C9H9NO5 bldpharm.comvulcanchem.comnih.gov |

| Molecular Weight | 211.17 g/mol bldpharm.comvulcanchem.com |

| SMILES | CCOC(=O)OC1=CC=C(C=C1)N+[O-] bldpharm.comvulcanchem.com |

| InChI Key | OFJLSOXXIMLDDL-UHFFFAOYSA-N vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJLSOXXIMLDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Studies of Ethyl 4 Nitrophenyl Carbonate

Conventional Synthetic Routes

The preparation of Ethyl 4-nitrophenyl carbonate is most commonly achieved through well-established conventional synthetic routes. These methods are predicated on fundamental principles of organic chemistry, primarily involving the formation of a carbonate linkage between an ethyl group and a 4-nitrophenyl group.

The cornerstone of Ethyl 4-nitrophenyl carbonate synthesis is the nucleophilic acyl substitution reaction. This class of reactions involves a nucleophile attacking the electrophilic carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. libretexts.org The most prevalent approach for synthesizing asymmetric carbonates like Ethyl 4-nitrophenyl carbonate involves the reaction of an alcohol or phenol (B47542) with a chloroformate. nih.gov

Specifically, the carbonate linkage is typically formed via one of two primary pathways:

Reaction of 4-nitrophenol (B140041) with ethyl chloroformate: In this pathway, the nucleophilic phenoxide ion (generated from 4-nitrophenol in the presence of a base) attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing the chloride leaving group.

Reaction of ethanol (B145695) with 4-nitrophenyl chloroformate: This is a widely employed and efficient method where ethanol acts as the nucleophile, attacking the highly activated carbonyl carbon of 4-nitrophenyl chloroformate. researchgate.net The 4-nitrophenoxide is an excellent leaving group, facilitating the reaction. emerginginvestigators.orgemerginginvestigators.org This route is often preferred due to the high reactivity of 4-nitrophenyl chloroformate. nih.gov

In a typical laboratory procedure following the second pathway, 4-nitrophenyl chloroformate is dissolved in a suitable solvent and cooled, after which a base and ethanol are added. orgsyn.org The reaction proceeds via a tetrahedral intermediate, which then collapses to form the final carbonate product and a chloride salt. libretexts.org

The efficiency and success of the synthesis are highly dependent on the careful control of several reaction parameters. Optimization of base catalysis, solvent choice, and temperature is critical for achieving high yields and purity.

Base catalysis is indispensable in the synthesis of Ethyl 4-nitrophenyl carbonate. Organic bases like pyridine (B92270) and triethylamine (B128534) serve two primary functions. nih.govgoogle.com Firstly, they act as acid scavengers, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial as the presence of acid can lead to unwanted side reactions or decomposition of the product.

The choice of solvent plays a significant role in the reaction's efficiency. Aprotic solvents are generally preferred to avoid any reaction with the highly reactive chloroformate starting material. Dichloromethane (B109758) (CH2Cl2) is a very common solvent for this transformation, as it effectively dissolves the reactants and is inert under the reaction conditions. nih.govorgsyn.orggoogle.com

Research documented in patent literature highlights the impact of different solvents on the yield of analogous carbonate syntheses. While direct data for Ethyl 4-nitrophenyl carbonate is specific, the trends observed for similar reactions provide valuable insight. For example, in a related synthesis of a 4-nitrophenyl carbonate intermediate, dichloromethane and acetonitrile (B52724) provided higher yields compared to solvents like ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF), where the reaction showed poor results. google.com

Table 1: Effect of Solvent on the Yield of a 4-Nitrophenyl Carbonate Intermediate google.com Note: Data is from a representative synthesis of a similar 4-nitrophenyl carbonate and illustrates general solvent effects.

| Solvent | Yield (%) |

|---|---|

| Acetonitrile (CH3CN) | 69 |

| Dichloromethane (CH2Cl2) | 68 |

| Chloroform (CHCl3) | 66 |

| Ethyl Acetate (EtOAc) | 55 |

| Tetrahydrofuran (THF) | Poor Result |

Temperature control is arguably one of the most critical factors in the synthesis of 4-nitrophenyl carbonates. The reaction between the alcohol/phenol and the chloroformate is typically exothermic. Therefore, the initial mixing of reagents is almost always conducted at reduced temperatures to control the reaction rate, prevent the formation of byproducts, and ensure safety.

Common procedures involve cooling the reaction vessel in an ice-water bath (0-5°C) or a dry ice-acetone/brine bath for even lower temperatures (-11°C to -78°C) before and during the addition of the chloroformate or other reagents. orgsyn.orggoogle.com After the initial addition is complete, the reaction mixture is often allowed to slowly warm to room temperature and stirred for a period to ensure completion. orgsyn.org

Studies have shown a direct correlation between lower reaction temperatures and higher product yields. Maintaining a very low temperature can significantly suppress side reactions, leading to a cleaner product and a higher isolated yield. google.com

Table 2: Effect of Temperature on the Yield of a 4-Nitrophenyl Carbonate Intermediate in Dichloromethane google.com Note: Data is from a representative synthesis of a similar 4-nitrophenyl carbonate and illustrates general temperature effects.

| Temperature (°C) | Yield (%) |

|---|---|

| -78 | 93 |

| -20 | 68 |

| 0-5 | 39 |

Maximizing the yield of Ethyl 4-nitrophenyl carbonate involves a combination of the optimization strategies discussed previously. Key strategies include:

Stoichiometry Control: Using a slight excess (e.g., 1.1 equivalents) of the chloroformate reagent can help drive the reaction to completion. orgsyn.org

Controlled Reagent Addition: The dropwise addition of the chloroformate or the alcohol/base mixture to a cooled solution is critical to maintain the optimal low temperature and prevent localized overheating. orgsyn.orggoogle.com

Optimal Reagent Selection: The use of 4-nitrophenyl chloroformate is itself a strategy for high reactivity, as the 4-nitrophenoxy group is an excellent leaving group. emerginginvestigators.orgemerginginvestigators.org

Thorough Workup and Purification: Post-reaction processing is vital for isolating a high-purity product, which in turn maximizes the final yield. This typically involves washing the crude reaction mixture with aqueous solutions, such as saturated sodium bicarbonate or sodium carbonate, to remove the acid byproduct and any unreacted acidic starting materials. orgsyn.org Subsequent washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate (B86663) and removal of the solvent, yields the crude product, which can be further purified by recrystallization or chromatography. orgsyn.orgchemicalbook.com

By carefully implementing these strategies—nucleophilic acyl substitution using a highly reactive chloroformate, catalysis with an appropriate base, and rigorous control over solvent and temperature—high yields of Ethyl 4-nitrophenyl carbonate can be reliably achieved.

Reaction Conditions Optimization

Comparative Analysis of Preparative Methods

A comparative analysis of the methods used to synthesize Ethyl 4-nitrophenyl carbonate reveals a trade-off between reaction efficiency, safety, and environmental impact. Key methodologies include phosgene-free synthesis and the use of alternative reagents like 4-nitrophenyl chloroformate.

Phosgene-Free Synthesis Approaches

The use of phosgene (B1210022), a highly toxic gas, in the synthesis of carbonates has been a significant concern, prompting the development of safer, phosgene-free alternatives. One such alternative is the use of triphosgene (B27547), a solid and therefore safer-to-handle phosgene equivalent. While specific studies on the synthesis of Ethyl 4-nitrophenyl carbonate using triphosgene are not extensively detailed in readily available literature, the synthesis of analogous compounds such as bis(4-nitrophenyl) carbonate (BNPC) provides a relevant model.

In a typical phosgene-free synthesis of BNPC, triphosgene is reacted with p-nitrophenol in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction proceeds at a controlled temperature, generally not exceeding 25°C, to yield the desired carbonate. This method has been reported to produce high yields, often exceeding 90%. patsnap.comgoogle.comresearchgate.net The reaction can be monitored by techniques such as FT-IR spectroscopy to follow the progress of the reaction. researchgate.net

Another promising phosgene-free approach involves the transesterification of dialkyl carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate, with 4-nitrophenol. This method aligns well with the principles of green chemistry as dialkyl carbonates are considered more environmentally benign reagents. mdpi.com The transesterification is typically catalyzed and can be driven to completion by removing the alcohol byproduct. While this method holds potential for a greener synthesis of Ethyl 4-nitrophenyl carbonate, specific yield and condition data for this particular reaction are not widely reported.

| Reagent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Triphosgene | Triethylamine | Dichloromethane | < 25 | > 90 (for BNPC) | patsnap.comgoogle.comresearchgate.net |

| Diethyl Carbonate | Varies (Catalytic) | Varies | Varies | Data not available | mdpi.com |

Alternative Reagents for 4-Nitrophenyl Carbonate Formation (e.g., 4-Nitrophenyl Chloroformate)

A widely used and well-documented method for the synthesis of Ethyl 4-nitrophenyl carbonate involves the reaction of 4-nitrophenyl chloroformate with ethanol. This method avoids the direct use of phosgene in the laboratory, as 4-nitrophenyl chloroformate is a commercially available solid. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netkpi.ua

The reaction is generally performed in an inert solvent, such as dichloromethane, at temperatures ranging from 0°C to room temperature. This method is known for its high efficiency, with reported yields often in the range of 90-95%. emerginginvestigators.org For instance, the acylation of benzyl (B1604629) alcohol with 4-nitrophenyl chloroformate in the presence of triethylamine in methylene (B1212753) chloride has been reported to yield 4-nitrophenyl benzylcarbonate in 94% yield. emerginginvestigators.org A similar high yield can be expected for the reaction with ethanol.

The activation of hydroxyl groups with 4-nitrophenyl chloroformate is a versatile and efficient method for the formation of carbonates. researchgate.netkpi.ua The reaction progress can be conveniently monitored by techniques like thin-layer chromatography. emerginginvestigators.org

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Nitrophenyl Chloroformate | Pyridine/Triethylamine | Dichloromethane | 0 - Room Temp. | 90-95 (expected) | researchgate.netkpi.uaemerginginvestigators.org |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the choice of synthetic routes in chemical manufacturing. For the synthesis of Ethyl 4-nitrophenyl carbonate, several aspects of green chemistry are pertinent.

A primary consideration is the avoidance of highly toxic reagents like phosgene. The use of phosgene-free alternatives such as triphosgene or dialkyl carbonates represents a significant step towards a safer and more environmentally friendly process. nih.gov Although triphosgene is safer to handle than gaseous phosgene, it still generates phosgene in situ and requires careful handling.

The use of greener solvents is another key aspect. Organic carbonates themselves, such as propylene (B89431) carbonate, are considered green solvents. nih.gov While dichloromethane is a common solvent for these reactions, its environmental and health impacts are concerns. Exploring alternative, less hazardous solvents is an important area of research.

Atom economy and waste reduction are also central to green chemistry. The reaction of 4-nitrophenyl chloroformate with ethanol has a good atom economy, with the main byproduct being a hydrochloride salt that is typically removed by washing. Phosgene-free routes involving transesterification with dialkyl carbonates can also be designed to have high atom economy, especially if the alcohol byproduct is recycled.

Future research in this area should focus on developing catalytic, solvent-free, or aqueous-based synthetic methods to further enhance the green credentials of Ethyl 4-nitrophenyl carbonate synthesis.

Mechanistic Investigations of Ethyl 4 Nitrophenyl Carbonate Reactivity

Nucleophilic Substitution Mechanisms

Nucleophilic substitution is the characteristic reaction of carboxylic acid derivatives, including carbonates. The mechanism of these reactions for ethyl 4-nitrophenyl carbonate involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the displacement of a leaving group.

Elucidation of SN2 Mechanism for Carbonate Formation

The formation of carbonate esters often proceeds through a mechanism analogous to a bimolecular nucleophilic substitution (SN2) at the acyl carbon. In the synthesis of compounds like ethyl 4-nitrophenyl carbonate, a common method involves the acylation of an alcohol with a suitable chloroformate. For instance, the protection of benzyl (B1604629) alcohol is achieved by acylation with 4-nitrophenyl chloroformate. This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the chloroformate. The process is facilitated by the simultaneous expulsion of the chloride ion, consistent with a direct displacement pathway at the acyl carbon.

Role of the 4-Nitrophenyl Group as a Leaving Group

A critical factor in the reactivity of ethyl 4-nitrophenyl carbonate is the nature of the 4-nitrophenyl group as a leaving group. The 4-nitrophenoxide ion is an excellent leaving group because its negative charge is stabilized through resonance, particularly by the electron-withdrawing nitro group. The pKa of its conjugate acid, 4-nitrophenol (B140041), is approximately 7.15, indicating that the corresponding phenoxide is a relatively weak base and therefore a stable species in solution. emerginginvestigators.org This stability facilitates its departure from the tetrahedral intermediate formed during nucleophilic attack. The release of the 4-nitrophenoxide ion, which is bright yellow, is often used to monitor the progress of these reactions spectrophotometrically. emerginginvestigators.org The effectiveness of 4-nitrophenol as a leaving group allows for reactions, such as deprotection, to occur under mild basic conditions. emerginginvestigators.org

Electronic Effects on Reactivity and Leaving Group Ability

The electronic properties of the substituents on the carbonate molecule profoundly influence its reactivity. The 4-nitrophenyl group exerts a strong electron-withdrawing effect, which has two major consequences. Firstly, it increases the electrophilicity of the carbonyl carbon. This makes the carbonate more susceptible to attack by nucleophiles. Secondly, the electron-withdrawing nitro group stabilizes the negative charge on the departing phenoxide ion, thereby enhancing its ability to act as a leaving group. Studies comparing various substituted phenyl carbonates have shown that electron-withdrawing groups facilitate the reaction with nucleophiles. This is because the mechanism of deprotection under both acidic and basic conditions involves a nucleophilic addition to the carbonyl carbon, a step that is more favorable for an electron-poor carbon center.

Studies on Reaction Intermediates

Formation and Stability of Tetrahedral Intermediates in Aminolysis

Kinetic studies on the aminolysis of related carbonates, such as methyl 4-nitrophenyl carbonate, provide strong evidence for a stepwise mechanism involving a tetrahedral addition intermediate. acs.org When an amine attacks the carbonyl carbon of ethyl 4-nitrophenyl carbonate, a tetrahedral intermediate is formed. The stability of this intermediate is a crucial factor in determining the reaction mechanism. Whether the reaction proceeds through a stable intermediate (stepwise mechanism) or a transition state (concerted mechanism) depends on the specific reactants and conditions. acs.org For many aminolysis reactions of activated carbonates, the evidence points towards a stepwise process where the tetrahedral intermediate has a finite lifetime. acs.orgnih.gov

Zwitterionic and Anionic Tetrahedral Intermediate Pathways

The aminolysis of carbonates can proceed through different types of tetrahedral intermediates. When a neutral amine attacks the carbonate, the initial product is a zwitterionic tetrahedral intermediate (T±), which contains both a positive charge on the nitrogen and a negative charge on the oxygen. acs.orgnih.gov

This zwitterionic intermediate can follow several pathways:

It can directly expel the leaving group (the k2 step).

It can revert to the starting materials by expelling the amine (the k-1 step). nih.gov

It can be deprotonated by another amine molecule to form an anionic tetrahedral intermediate (T-). researchgate.net

Kinetic analyses, often employing Brønsted-type plots, have been instrumental in dissecting these pathways. For the aminolysis of similar 4-nitrophenyl carbonates with secondary alicyclic amines, a biphasic Brønsted plot is often observed. acs.orgnih.gov This is interpreted as a change in the rate-determining step with varying amine basicity. acs.orgnih.gov For highly basic amines, the formation of the tetrahedral intermediate (k1) is the slow step, whereas for less basic amines, the breakdown of the intermediate to products (k2) becomes rate-limiting. nih.gov The presence of a curved Brønsted plot is strong evidence for a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate. researchgate.net In some cases, particularly with primary amines, the reaction can proceed through both the zwitterionic and its deprotonated anionic intermediate. researchgate.net

Kinetic and Thermodynamic Analysis of Reactions

The study of reaction kinetics provides fundamental insights into the mechanistic pathways of chemical transformations. For ethyl 4-nitrophenyl carbonate and its analogues, kinetic analyses have been crucial in elucidating the nature of transition states and intermediates involved in nucleophilic substitution reactions.

Pseudo-First-Order Rate Coefficients Determinations

In kinetic investigations of reactions such as the aminolysis of 4-nitrophenyl carbonates, the concentration of the nucleophile (amine) is typically kept in large excess compared to the carbonate substrate. This experimental setup ensures that the concentration of the amine remains effectively constant throughout the reaction, allowing the reaction to be treated as a pseudo-first-order process. The observed rate of reaction is then determined by monitoring the appearance of the 4-nitrophenoxide or 4-nitrophenol product spectrophotometrically. nih.gov

The observed pseudo-first-order rate coefficient, kobsd, is obtained under these conditions. Plots of kobsd against the concentration of the free amine at a constant pH are typically linear. researchgate.netresearchgate.net The slope of this line yields the second-order rate constant, kN, which characterizes the intrinsic reactivity of the nucleophile with the carbonate.

Kinetic data from a study on the reaction of the analogous 4-nitrophenyl phenyl carbonate with various alicyclic secondary amines in 80 mol % H₂O/20 mol % DMSO at 25.0 °C illustrate this methodology. rsc.org The observed pseudo-first-order rate coefficients (kobsd) were determined at different amine concentrations.

Table 1: Kinetic Data for the Reaction of 4-Nitrophenyl Phenyl Carbonate with Morpholine rsc.org Data from a study on a related compound in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C.

| [Morpholine] / 10⁻³ M | kobsd / 10⁻² s⁻¹ |

|---|---|

| 10.8 | 12.3 |

| 21.6 | 24.0 |

| 32.4 | 36.5 |

| 43.2 | 48.5 |

| 54.0 | 61.0 |

Table 2: Kinetic Data for the Reaction of 4-Nitrophenyl Phenyl Carbonate with Piperazine rsc.org Data from a study on a related compound in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C.

| [Piperazine] / 10⁻³ M | kobsd / 10⁻¹ s⁻¹ |

|---|---|

| 11.0 | 11.2 |

| 21.9 | 22.7 |

| 32.9 | 34.7 |

| 43.8 | 45.7 |

| 54.8 | 58.8 |

Brønsted-Type Plots and Their Mechanistic Implications

The relationship between the nucleophilicity of the amine and the reaction rate is often analyzed using a Brønsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKₐ of the conjugate acid of the amine. The slope of this plot, known as the Brønsted coefficient (β or βnuc), provides significant insight into the reaction mechanism. researchgate.net

Studies on the aminolysis of various 4-nitrophenyl carbonates have shown that these plots can be either linear or curved (biphasic). nih.govresearchgate.net

Linear Plots: A linear Brønsted plot with a β value between 0.8 and 1.0 is typically interpreted as evidence for a stepwise reaction mechanism where the breakdown of a zwitterionic tetrahedral intermediate (T±) to products is the rate-determining step (RDS). nih.govresearchgate.net For instance, the reaction of 4-methylphenyl 4-nitrophenyl carbonate with a series of quinuclidines yields a linear plot with β = 0.88. nih.gov

Biphasic Plots: A downward-curving (biphasic) Brønsted plot is indicative of a change in the rate-determining step as the basicity of the amine changes. nih.govresearchgate.net For weakly basic amines (low pKₐ), the breakdown of the tetrahedral intermediate is the RDS, resulting in a large β value (e.g., β₂ = 0.9 - 1.0). nih.govresearchgate.net For strongly basic amines (high pKₐ), the initial nucleophilic attack to form the intermediate becomes rate-limiting, leading to a smaller β value (e.g., β₁ = 0.2 - 0.3). nih.govresearchgate.net The reaction of 4-chlorophenyl 4-nitrophenyl carbonate with secondary alicyclic amines exhibits such a biphasic plot, with slopes changing from 0.9 to 0.2 as the amine pKₐ increases. nih.gov

These analyses suggest that the reactions of ethyl 4-nitrophenyl carbonate with amines likely proceed through a stepwise mechanism involving a tetrahedral intermediate, with the rate-determining step being dependent on the basicity of the attacking amine.

Solvent Effects on Reaction Kinetics and Mechanism

The solvent plays a critical role in influencing reaction rates and mechanisms by differentially solvating the reactants and the transition state. wikipedia.org For reactions involving charged intermediates, such as the zwitterionic tetrahedral intermediate in the aminolysis of carbonates, solvent polarity is particularly important.

Kinetic studies of related carbonates are often performed in aqueous-organic solvent mixtures, such as ethanol-water or DMSO-water. nih.govresearchgate.net

Polarity: An increase in solvent polarity generally stabilizes charged species. In a stepwise aminolysis reaction, a more polar solvent would better solvate the zwitterionic tetrahedral intermediate, potentially lowering the activation energy and accelerating the reaction if the formation of this intermediate is rate-limiting. wikipedia.org

Specific Solvation: Solvents can also engage in specific interactions, such as hydrogen bonding. Protic solvents can hydrogen-bond with the reactants and intermediates, affecting their stability and reactivity. For example, in the aminolysis of 4-nitrophenyl acetate (B1210297), the second-order rate constants were found to be 10 times higher in water than in ethanol (B145695) solutions, a difference attributed to better solvation of the initial state and less solvation of the transition state in the alcohol medium. researchgate.netniscpr.res.in

Water Concentration: In a study on the aminolysis of ethyl 4-nitrophenyl carbonate (ENPC) in chloroform in the presence of surfactant aggregates, the effect of solubilized water was investigated. The results showed a complex variation of activation parameters (ΔH‡ and TΔS‡) as the concentration of solubilized water increased, indicating that water molecules play a specific role in the transition state, likely by facilitating proton transfer.

pH Dependence of Hydrolysis and Other Transformations

The rate of hydrolysis of 4-nitrophenyl carbonates is highly dependent on the pH of the medium. The 4-nitrophenyl group is an effective leaving group, particularly under basic conditions where it is released as the stable 4-nitrophenolate (B89219) anion. emerginginvestigators.org

Kinetic studies on the hydrolysis of 4-nitrophenyl benzylcarbonate, a structurally similar compound, demonstrated that the carbonate is stable in acidic and neutral conditions, with minimal to no hydrolysis observed. emerginginvestigators.orgemerginginvestigators.org However, as the pH increases into the basic range, the rate of hydrolysis accelerates significantly. emerginginvestigators.org The deprotection (hydrolysis) was found to be most effective at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org

This pH-rate profile indicates that the hydrolysis is subject to base catalysis, proceeding via a nucleophilic attack by the hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the carbonate. researchgate.netniscpr.res.in The reaction is accelerated at high pH due to the increased concentration of the hydroxide nucleophile. emerginginvestigators.org This characteristic makes the 4-nitrophenyl carbonate group a useful base-labile protecting group in organic synthesis. emerginginvestigators.org

Catalytic Aspects of Reactions Involving Ethyl 4-nitrophenyl Carbonate

Catalysis provides an alternative, lower-energy pathway for a reaction to proceed. In the context of ethyl 4-nitrophenyl carbonate, general base catalysis is a prominent feature of its aminolysis reactions.

General Base Catalysis in Aminolysis

In the aminolysis of esters and carbonates, a second molecule of the attacking amine can act as a general base, accepting a proton from the nucleophilic amine as it attacks the carbonyl carbon. This process facilitates the formation of the tetrahedral intermediate.

A kinetic study of the aminolysis of ethyl 4-nitrophenyl carbonate (ENPC) in chloroform provided direct evidence for this mechanism. The reaction rate was found to be dependent on the square of the amine concentration. This second-order dependence on the amine indicates that the reaction is catalyzed by the amine itself. The proposed mechanism involves one amine molecule acting as the nucleophile while a second amine molecule acts as a general base, assisting in the removal of a proton in the transition state. This is kinetically indistinguishable from an attack by pre-formed amine dimers, but the general base catalysis model is generally favored.

Metal Ion Effects in Related Carbonate Displacements

The reactivity of carbonate esters in displacement reactions can be significantly influenced by the presence of metal ions. While direct mechanistic studies on ethyl 4-nitrophenyl carbonate are not extensively detailed in the literature, the effects of metal ions on related carbonate and ester displacements provide valuable insights into potential catalytic pathways. Metal ions can function as Lewis acids, activating the carbonyl group towards nucleophilic attack, thereby enhancing the reaction rate.

Divalent metal ions such as Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺ have been shown to strongly complex with certain ester substrates, leading to a dramatic increase in the rate of hydrolysis. nih.gov For instance, in the hydrolysis of acetate, glutarate, and phthalate monoesters of 2-hydroxy-1,10-phenanthroline, the 1:1 metal ion complexes exhibit profoundly enhanced rates of hydrolysis. nih.gov The second-order rate constants for the hydroxide ion-catalyzed reactions were found to be increased by factors of 10⁵ to 10⁸ due to the presence of these metal ions. nih.gov This catalytic effect is attributed to the metal ion promoting the formation of the transition state.

In the context of carbonate esters, studies on compounds such as benzyl 2-pyridyl carbonate with alkali-metal ethoxides (EtOM, where M = Li, Na, K) have demonstrated that metal ions can act as Lewis-acid catalysts. researchgate.net The catalytic effect is evidenced by upward-curving plots of the pseudo-first-order rate constant versus the concentration of the alkali-metal ethoxide. researchgate.net This phenomenon suggests that the metal ion increases the electrophilicity of the reaction center, facilitating the nucleophilic attack. researchgate.net

The nature of the metal ion and its coordination to the substrate are crucial for the catalytic efficiency. For example, in the hydrolysis of certain carbamate (B1207046) ligands, the coordination of metal ions such as Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ can trigger the hydrolysis of the carbamate. rsc.org Similarly, in the study of phosphodiester hydrolysis catalyzed by metal-cyclen complexes, divalent metal complexes (Zn-C, Cu-C, and Co-C) were found to coordinate to the substrate in a way that activates the scissile phosphoester bond. nih.govfrontiersin.orgresearchgate.net

The table below summarizes the rate enhancements observed for the hydroxide-promoted hydrolysis of the 2-hydroxy-1,10-phenanthroline monoesters in the presence of various divalent metal ions.

| Metal Ion | Ester Substrate | Rate Enhancement Factor (k M / k OH ) |

| Cu²⁺ | Phthalate | 1.8 x 10⁸ |

| Cu²⁺ | Glutarate | 1.2 x 10⁸ |

| Ni²⁺ | Phthalate | 1.2 x 10⁷ |

| Ni²⁺ | Glutarate | 1.1 x 10⁷ |

| Zn²⁺ | Phthalate | 1.7 x 10⁶ |

| Zn²⁺ | Glutarate | 2.1 x 10⁶ |

| Co²⁺ | Phthalate | 5.9 x 10⁵ |

| Co²⁺ | Glutarate | 8.3 x 10⁵ |

These findings from related systems suggest that the displacement reactions of ethyl 4-nitrophenyl carbonate could also be susceptible to catalysis by metal ions. The Lewis acidic nature of the metal ion would likely polarize the carbonyl group of the carbonate, making it more electrophilic and thus more reactive towards nucleophiles. The extent of this catalysis would be expected to depend on the specific metal ion, its concentration, the nature of the nucleophile, and the reaction conditions.

Applications in Advanced Organic Synthesis

As a Reagent for Activated Ester and Carbamate (B1207046) Formation

The high reactivity of ethyl 4-nitrophenyl carbonate makes it an effective reagent for the introduction of the ethoxycarbonyl group onto various nucleophiles. The electron-withdrawing nature of the 4-nitrophenyl group significantly enhances the electrophilicity of the carbonate's carbonyl carbon, facilitating its reaction with amines and alcohols.

Synthesis of Carbamates and Ureas

Ethyl 4-nitrophenyl carbonate is a key reagent in the synthesis of carbamates, which are important functional groups in many biologically active molecules and polymers. The reaction of ethyl 4-nitrophenyl carbonate with primary or secondary amines leads to the formation of the corresponding ethyl carbamates with the concomitant release of 4-nitrophenol (B140041). This reaction proceeds efficiently under mild conditions.

The general reaction is as follows: EtO(CO)O-pNP + R₂NH → EtO(CO)NR₂ + HO-pNP

This methodology provides a reliable alternative to the use of highly toxic and moisture-sensitive reagents like phosgene (B1210022) or isocyanates. nih.gov The resulting carbamates can serve as stable final products or as intermediates for further transformations.

Furthermore, this reactivity can be extended to the synthesis of ureas. A two-step, one-pot approach can be employed where an initial amine reacts with a 4-nitrophenyl carbonate to form an activated carbamate intermediate. mdpi.comnih.gov This intermediate is then reacted with a second amine to produce a symmetrical or unsymmetrical urea (B33335). nih.govbioorganic-chemistry.com For instance, reacting an amine with a reagent like 4-nitrophenyl-N-benzylcarbamate (formed from benzylamine (B48309) and a 4-nitrophenyl carbonate derivative) yields a disubstituted urea, which can be deprotected via hydrogenolysis to give the monosubstituted urea. bioorganic-chemistry.com This sequential addition allows for the controlled synthesis of complex urea derivatives. mdpi.com

Aminolysis Reactions for Conjugation

The reaction of ethyl 4-nitrophenyl carbonate with amines, known as aminolysis, is a cornerstone of its application in conjugation chemistry. The kinetics and mechanism of the aminolysis of 4-nitrophenyl carbonates have been studied extensively. nih.govresearchgate.net These studies show that the reaction typically proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.govresearchgate.net

The rate of the reaction is influenced by the basicity and steric hindrance of the amine. researchgate.net For instance, kinetic data for the reaction of 4-nitrophenyl phenyl carbonate with various alicyclic secondary amines show a clear dependence of the observed rate constant on the amine concentration and its pKa. rsc.orgrsc.org This predictable reactivity allows for the controlled conjugation of the ethoxycarbonyl group to amine-containing molecules, such as peptides, proteins, and other biomolecules. The release of the 4-nitrophenoxide anion provides a convenient spectrophotometric method to monitor the progress of the reaction.

| Amine | [Amine] / 10⁻³ M | k_obsd / s⁻¹ | Second-Order Rate Constant (k_N) / M⁻¹s⁻¹ |

| Piperazinium ion | 17.3 - 63.5 | (9.32 - 38.1) x 10⁻⁴ | (6.22 ± 0.11) x 10⁻² |

| 1-Formylpiperazine | 10.6 - 55.9 | (17.9 - 93.9) x 10⁻³ | 1.68 ± 0.01 |

| Morpholine | 10.8 - 54.0 | (12.3 - 61.0) x 10⁻² | 11.3 ± 0.1 |

| Piperazine | 11.0 - 54.8 | (11.2 - 58.8) x 10⁻¹ | 108 ± 2 |

| 3-Methylpiperidine | 10.5 - 52.3 | 2.38 - 12.8 | 248 ± 3 |

| Data derived from kinetic studies of 4-nitrophenyl phenyl carbonate in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C. rsc.org |

Role in Prodrug Design and Conjugation Chemistry

The ability to form stable carbamate and carbonate linkages under mild physiological conditions makes 4-nitrophenyl carbonates valuable tools in prodrug design. nih.gov A prodrug strategy often involves masking a functional group of a parent drug to improve its physicochemical properties, such as solubility or stability, and then releasing the active drug at a specific target site.

Ethyl 4-nitrophenyl carbonate can be used to link a drug molecule containing a hydroxyl or amine group to a promoiety through a carbonate or carbamate bond, respectively. For example, a 4-nitrophenyl carbonate activated trigger molecule can be reacted with an amine-containing drug to form a stable carbamate-linked prodrug. nih.gov This linkage can be designed to be cleaved by specific enzymes or under certain physiological conditions (e.g., reductive environments in tumor cells) to release the active drug. nih.gov This approach has been utilized in creating bioreductively activated prodrugs. nih.gov Similarly, this chemistry is employed in bioconjugation to link molecules to proteins or carbohydrates for various biomedical applications. nih.gov

In Protecting Group Chemistry

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group and prevent it from undergoing unwanted reactions. The ethoxycarbonyl group, installed using ethyl 4-nitrophenyl carbonate, serves as an effective base-labile protecting group.

Orthogonal Base-Labile Protecting Group Strategies for Alcohols and Amines

In complex syntheses, particularly in peptide and carbohydrate chemistry, orthogonal protecting group strategies are crucial. fiveable.mejocpr.com Orthogonal protecting groups can be removed under distinct conditions without affecting other protecting groups in the molecule. wikipedia.orgorganic-chemistry.org

The ethoxycarbonyl group, introduced via ethyl 4-nitrophenyl carbonate, functions as a base-labile protecting group. emerginginvestigators.org It is stable under acidic conditions that would, for example, cleave an acid-labile group like the tert-butyloxycarbonyl (Boc) group. emerginginvestigators.orgemerginginvestigators.org Conversely, the Boc group is stable to the basic conditions used to remove the ethoxycarbonyl group. This orthogonality allows for the selective deprotection and manipulation of different functional groups within the same molecule. This strategy is highly advantageous for synthesizing complex molecules with multiple reactive sites, such as polyfunctional amino acids or carbohydrates. wikipedia.orgnih.gov

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

| Ethoxycarbonyl (from Ethyl 4-nitrophenyl carbonate) | - | Mild Base (e.g., piperidine, pH >10) emerginginvestigators.org | Boc, Trityl (Acid-Labile) wikipedia.orgemerginginvestigators.org |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) wikipedia.org | Fmoc, Ethoxycarbonyl (Base-Labile) wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) wikipedia.org | Boc, Trityl (Acid-Labile) wikipedia.org |

| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C) wikipedia.org | Boc, Fmoc (Acid/Base Labile) nih.gov |

Selective Deprotection Methodologies

A key advantage of using 4-nitrophenyl carbonate-derived protecting groups is the mild and selective conditions required for their removal. The deprotection is typically achieved through hydrolysis under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org

Studies have shown that the hydrolysis of 4-nitrophenyl carbonates and carbamates is significantly accelerated in basic environments, with the most effective cleavage occurring at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the release of the protected alcohol or amine, carbon dioxide, and 4-nitrophenol.

A significant feature of this deprotection is the release of the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance at around 413 nm. emerginginvestigators.orgemerginginvestigators.org This provides a simple and effective method for real-time spectroscopic monitoring of the deprotection reaction, ensuring complete cleavage of the protecting group without prolonged exposure to basic conditions that might harm sensitive substrates. This colorimetric tracking is a valuable tool for process optimization in complex synthetic routes. emerginginvestigators.org

As a Coupling Reagent

The high reactivity of the carbonyl group in ethyl 4-nitrophenyl carbonate, facilitated by the excellent leaving group ability of the 4-nitrophenoxide ion, makes it an effective coupling reagent. It is employed to connect different molecular fragments through the formation of carbamate and carbonate linkages, which are prevalent in many biologically active compounds and functional materials.

Applications in Peptide Synthesis

While a range of coupling reagents are utilized in peptide synthesis, the activation of the carboxyl group of an amino acid is a critical step to facilitate the formation of a peptide bond. Activated esters, such as those derived from 4-nitrophenol, have historically played a significant role in this process. Although direct and widespread application of ethyl 4-nitrophenyl carbonate in routine solid-phase or solution-phase peptide synthesis is not extensively documented in favor of other more specialized reagents, the underlying chemistry is pertinent. The activation of an N-protected amino acid would proceed through the formation of a mixed anhydride, which is then susceptible to nucleophilic attack by the amino group of another amino acid. Related compounds, such as bis(4-nitrophenyl) carbonate, are well-established reagents for this purpose, highlighting the utility of the 4-nitrophenyl carbonate moiety in forming the crucial amide linkage. nbinno.com

Activation of Hydroxyl and Amine Functional Groups

Ethyl 4-nitrophenyl carbonate is an effective reagent for the activation of hydroxyl and amine functional groups, converting them into more reactive intermediates or protecting them to allow for selective transformations elsewhere in the molecule.

The reaction of ethyl 4-nitrophenyl carbonate with a primary or secondary amine leads to the formation of a stable carbamate. This transformation is particularly useful in the synthesis of pharmaceuticals and other bioactive molecules where the carbamate linkage is a key structural feature. acs.orgnih.gov The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the carbonate, with the concomitant loss of the 4-nitrophenoxide leaving group. fishersci.co.uk

Similarly, hydroxyl groups of alcohols and phenols can be activated by reaction with ethyl 4-nitrophenyl carbonate to form the corresponding mixed carbonates. These activated intermediates can then be used in subsequent reactions, for instance, by reacting with an amine to form a carbamate. This two-step, one-pot approach is a common strategy for the synthesis of complex carbamates. acs.orgnih.gov The activation of hydroxyl groups is also a key step in the preparation of functionalized polymers and surfaces.

| Functional Group | Reactant | Product | Application |

| Amine (R-NH₂) | Ethyl 4-nitrophenyl carbonate | Ethyl N-alkylcarbamate | Synthesis of bioactive molecules, protecting group chemistry |

| Hydroxyl (R-OH) | Ethyl 4-nitrophenyl carbonate | Ethyl alkyl carbonate | Activation for subsequent reactions, synthesis of carbamates |

Derivatization for Enhanced Reactivity

The introduction of the ethoxycarbonyl group via ethyl 4-nitrophenyl carbonate can be used to derivatize functional groups, thereby altering their reactivity and enabling specific subsequent chemical transformations. For instance, the conversion of a primary or secondary amine to a carbamate can serve as a protecting group strategy. emerginginvestigators.orgemerginginvestigators.org The resulting carbamate is generally more stable than the free amine under certain reaction conditions, allowing for chemical modifications at other sites of a complex molecule. The carbamate can then be cleaved under specific conditions to regenerate the amine.

Furthermore, the derivatization of alcohols to their corresponding ethyl carbonates can enhance their reactivity towards certain nucleophiles. This strategy is employed in multi-step syntheses where the direct reaction of the alcohol is not feasible or leads to undesirable side products.

Participation in Specific Reaction Types

Beyond its general use as a coupling reagent, ethyl 4-nitrophenyl carbonate participates in a number of specific and synthetically useful chemical reactions.

Nucleophilic Ring-Opening Reactions with Amidine Bases

A notable reaction involving p-nitrophenyl carbonates is their reaction with bicyclic amidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). These reactions proceed via a nucleophilic attack of the amidine on the activated carbonate, leading to a ring-opening of the amidine base itself to form substituted ε-caprolactam and γ-lactam derived carbamates. beilstein-journals.orgnih.gov This reaction provides a novel route to these synthetically important heterocyclic structures. beilstein-journals.org

Interestingly, a comparative study of the reactivity of different carbonates in this reaction revealed that the nature of the ester group plays a crucial role. While p-nitrophenyl carbonates readily underwent the ring-opening reaction with DBU, the corresponding benzyl (B1604629) and ethyl carbonates were found to be unreactive under the same conditions. beilstein-journals.org This lack of reactivity is attributed to the poorer leaving group ability of the alkoxide (ethoxide in this case) compared to the more stable phenoxide. beilstein-journals.org This finding underscores the importance of the 4-nitrophenyl group for the activation of the carbonate in this specific transformation.

| Amidine Base | Carbonate Reactivity | Product |

| DBU | High with p-nitrophenyl carbonates | ε-caprolactam derived carbamates |

| DBU | No reaction with ethyl carbonate | No reaction |

| DBN | High with p-nitrophenyl carbonates | γ-lactam derived carbamates |

Synthesis of Functionalized Molecules and Intermediates

Ethyl 4-nitrophenyl carbonate serves as a versatile C2 synthon for the introduction of an ethoxycarbonyl group in the synthesis of a wide array of functionalized molecules and intermediates. A primary application is in the synthesis of both symmetrical and unsymmetrical ureas and carbamates. The reaction with amines to form carbamates is a cornerstone of its utility, finding application in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. acs.orgnih.gov

For example, in the synthesis of drug candidates, the formation of a carbamate linkage is often a key step in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. Ethyl 4-nitrophenyl carbonate provides a reliable method for the introduction of the ethyl carbamate moiety. The reaction of ethyl 4-nitrophenyl carbonate with a suitable amine nucleophile is a key step in the synthesis of various biologically active compounds.

Role in Polymer and Material Science

Activation of Polymeric Systems for Conjugation

A primary role of 4-nitrophenyl carbonate chemistry in polymer science is the "activation" of polymers that possess nucleophilic functional groups, most commonly hydroxyl groups. By converting these groups into reactive 4-nitrophenyl carbonates, the polymer is primed for subsequent conjugation with other molecules, typically those containing primary amines, to form stable carbamate (B1207046) (urethane) linkages.

Poly(ethylene glycol) (PEG) and Dextran are biocompatible polymers widely used in the biomedical field. Their hydroxyl groups can be activated using reagents like 4-nitrophenyl chloroformate to introduce 4-nitrophenyl carbonate functionalities. This activation step is crucial for subsequent PEGylation or dextran modification, where biomolecules, drugs, or targeting ligands are attached to the polymer backbone.

For instance, multi-arm PEGs can be functionalized to create reactive precursors for hydrogel formation. In one study, a four-arm PEG-hydroxyl (PEG4OH) was reacted with 4-nitrophenyl chloroformate to synthesize four-arm PEG-nitrophenyl carbonate (PEG4NPC) with a high coupling efficiency of 93% rsc.org. This activated PEG can readily react with amine groups on peptides or proteins rsc.orgresearchgate.net. Similarly, the hydroxyl groups of dextran have been activated with 4-nitrophenyl chloroformate, yielding a polymer decorated with reactive carbonate groups ready for aminolysis reactions with various amine-containing model compounds rsc.orgbohrium.com.

Table 1: Examples of Polymer Functionalization

| Polymer | Activating Reagent | Resulting Functional Group | Application | Reference |

|---|---|---|---|---|

| Poly(ethylene glycol) (PEG) | 4-Nitrophenyl chloroformate | PEG-Nitrophenyl Carbonate (PEG-NPC) | Hydrogel formation, Bioconjugation | rsc.orgrsc.org |

The functionalized polymers described above serve as reactive scaffolds for building more complex three-dimensional structures, particularly hydrogels rsc.orgrsc.org. PEG-NPC derivatives, for example, can be cross-linked by mixing with molecules containing multiple amine groups, such as peptides with lysine (B10760008) residues rsc.org. This reaction proceeds under physiological conditions and allows for the creation of highly modular hydrogels.

These scaffolds are of significant interest in regenerative medicine and tissue engineering. By carefully selecting the peptide cross-linkers, researchers can develop hydrogels with controlled properties such as stiffness, degradability, and the presentation of cell adhesion ligands rsc.org. Such tailored environments are ideal for encapsulating stem cells and studying the effects of matrix properties on cell differentiation rsc.org. The ability to form these gels in situ makes them suitable for various biomedical applications, including wound sealing and controlled drug release bohrium.comrsc.org.

Table 2: Applications of Reactive Polymer Scaffolds

| Reactive Scaffold | Cross-linker Type | Resulting Material | Key Application | Reference |

|---|---|---|---|---|

| 4-arm PEG-Nitrophenyl Carbonate | Peptides with amine groups | PEG-peptide hydrogel | 3D cell culture, Regenerative medicine | rsc.orgrsc.org |

Monomer in Polymerization Studies (Related Cyclic Carbonates)

While ethyl 4-nitrophenyl carbonate itself is primarily a modifying agent, the underlying reactivity is exploited in related cyclic carbonate monomers for the synthesis of functional polymers via ring-opening polymerization (ROP). This approach allows for the creation of aliphatic polycarbonates, which are of great interest due to their biocompatibility and biodegradability acs.org.

Anionic ring-opening polymerization (AROP) is a robust method for synthesizing polycarbonates from cyclic carbonate monomers rsc.org. The process is typically initiated by a nucleophile, such as an alkoxide, which attacks the electrophilic carbonyl carbon of the cyclic monomer mdpi.com. This leads to the cleavage of an acyl-oxygen bond and the formation of a propagating alkoxide anion, which can then attack subsequent monomer units mdpi.com.

The polymerizability of cyclic carbonates is dependent on ring size; six-membered rings tend to polymerize readily, whereas five-membered rings are thermodynamically less favorable to open mdpi.com. The inclusion of aromatic substituents on the cyclic carbonate ring can influence the polymerization behavior. For example, studies on six-membered cyclic carbonates with phenyl substituents have shown that the substitution pattern can significantly affect homopolymerizability, in some cases favoring a back-biting reaction that regenerates the monomer epa.gov.

A major advantage of using ROP of cyclic carbonates is the ability to design and synthesize functional biodegradable polymers rsc.orgrsc.orgsemanticscholar.org. By creating cyclic carbonate monomers that already contain desired functional groups, researchers can produce polycarbonates with precisely placed functionalities along the polymer backbone acs.orgrsc.org. This method avoids the need for protective group chemistry, as many functional groups are tolerated in the ROP process semanticscholar.orgrsc.org.

This strategy has been used to create a wide variety of advanced polymers. For example, 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate is a monomer that contains both a polymerizable methacrylate group and a reactive p-nitrophenyl carbonate group tcichemicals.com. It can be polymerized via methods like ATRP or RAFT, and the resulting polymer can then be modified by reacting the pendant nitrophenyl carbonate groups with amine-containing molecules, such as anti-tumor drugs, to create therapeutic nanoparticles tcichemicals.com. This approach has significantly expanded the utility of aliphatic polycarbonates in biomedical fields, leading to their use in drug delivery, tissue regeneration, and the design of vascular grafts acs.org.

Development of Advanced Materials

The chemical principles demonstrated by ethyl 4-nitrophenyl carbonate have contributed to the development of a diverse range of advanced materials. The versatility of the carbonate linkage and the reactions used to form it are key to these innovations.

Advanced materials developed through this chemistry include:

Biomedical Hydrogels: As discussed, reactive PEG and dextran scaffolds are used to create sophisticated hydrogels for 3D cell culture and regenerative medicine, allowing for unprecedented control over the cellular microenvironment rsc.orgrsc.org.

Drug Delivery Nanoparticles: Functional polymers, often created through the polymerization of monomers containing reactive carbonate groups, can be used to encapsulate or conjugate therapeutic agents tcichemicals.com. These polymers can self-assemble into nanoparticles, providing a vehicle for targeted drug delivery tcichemicals.com.

High-Performance Polymers: The use of carbonate chemistry extends to creating materials with enhanced physical properties. Bis(4-nitrophenyl) carbonate is used in the production of polymers with improved thermal stability and mechanical strength, finding applications in high-performance coatings and adhesives mdpi.com.

Table 3: Advanced Materials Derived from Nitrophenyl Carbonate Chemistry

| Material Type | Description | Application Area | Reference |

|---|---|---|---|

| Modular Hydrogels | Cross-linked PEG-NPC and peptides with tunable stiffness and degradability. | Regenerative Medicine, Cell Culture | rsc.orgrsc.org |

| Therapeutic Nanoparticles | Block copolymers with pendant reactive carbonates for drug conjugation. | Oncology, Drug Delivery | tcichemicals.com |

Contribution to Coatings and Polymers with Enhanced Properties

Ethyl 4-nitrophenyl carbonate serves as a valuable reagent in polymer and material science, primarily functioning as a chemical activator and modifying agent for the synthesis of polymers with tailored properties, particularly in the realm of coatings and polyurethanes. Its utility stems from the highly reactive nature of the 4-nitrophenoxy group, which acts as an excellent leaving group. This characteristic facilitates the formation of stable urethane (carbamate) linkages through nucleophilic substitution reactions with amine functionalities.

The incorporation of ethyl 4-nitrophenyl carbonate into polymer synthesis allows for precise control over the introduction of ethyl carbamate moieties. These can be integrated into the polymer backbone, used as side-chain functionalities, or act as end-capping groups. The presence of these groups can significantly influence the final properties of the material, such as its solubility, thermal stability, and mechanical strength.

One of the primary applications of ethyl 4-nitrophenyl carbonate in this context is in the non-isocyanate synthesis of polyurethanes. Traditional polyurethane synthesis often involves the use of highly reactive and toxic isocyanates. Ethyl 4-nitrophenyl carbonate provides an alternative pathway by reacting with diamines to form polyurethane linkages. This reaction proceeds via the displacement of the 4-nitrophenolate (B89219) anion, a process that is efficient and avoids the hazards associated with isocyanates.

Furthermore, ethyl 4-nitrophenyl carbonate can be employed for the surface modification of polymers and materials. By grafting polymers with functionalities that can react with ethyl 4-nitrophenyl carbonate, a surface can be created with specific properties, such as enhanced hydrophobicity or biocompatibility, depending on the nature of the polymer being modified.

Detailed Research Findings

Research in the field of polymer chemistry has highlighted the utility of activated carbonates, such as ethyl 4-nitrophenyl carbonate, in creating functional polymers. The general reaction mechanism involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the carbonate. The subsequent departure of the 4-nitrophenoxide ion is thermodynamically favorable, driving the reaction to completion and forming a stable urethane bond.

While specific data for polymers synthesized exclusively with ethyl 4-nitrophenyl carbonate is not extensively detailed in publicly available literature, the principles of its reactivity are well-established through studies of analogous compounds like bis(4-nitrophenyl) carbonate and various polymer-bound p-nitrophenyl carbonates. These studies demonstrate that the resulting urethane linkages contribute to the polymer's structural integrity and can enhance properties such as thermal stability and mechanical resilience.

For instance, the introduction of urethane groups into a polymer backbone can lead to increased intermolecular hydrogen bonding. This can have a significant impact on the material's bulk properties. The following table illustrates the hypothetical effect of incorporating ethyl carbamate groups on the properties of a generic poly(ethylene glycol) (PEG)-based polymer, a common platform for modification in biomedical applications.

| Property | Unmodified PEG | PEG Modified with Ethyl Carbamate Groups | Percentage Change |

|---|---|---|---|

| Tensile Strength (MPa) | 5.2 | 8.5 | +63.5% |

| Elongation at Break (%) | 650 | 450 | -30.8% |

| Glass Transition Temperature (Tg, °C) | -55 | -40 | +27.3% |

| Water Contact Angle (°) | 38 | 55 | +44.7% |

This table is illustrative and based on general principles of polymer modification. The data presented is hypothetical to demonstrate the potential effects of incorporating ethyl carbamate groups and is not derived from a specific experimental study on ethyl 4-nitrophenyl carbonate.

The hypothetical data suggests that the introduction of ethyl carbamate groups could lead to a material with higher tensile strength and a higher glass transition temperature, indicative of a more rigid and thermally stable polymer. The decrease in elongation at break is consistent with increased rigidity. The increase in the water contact angle suggests a more hydrophobic surface, which could be a desirable property for certain coating applications.

Spectroscopic and Computational Elucidation

Advanced Spectroscopic Characterization

The structural and reactive properties of ethyl 4-nitrophenyl carbonate are extensively studied using a suite of advanced spectroscopic and computational methods. These techniques provide a microscopic view of the molecule's structure, bonding, and behavior during chemical transformations, offering critical insights into reaction kinetics and mechanisms.

UV-Visible absorption spectroscopy is a highly effective technique for monitoring the kinetics of reactions involving ethyl 4-nitrophenyl carbonate, particularly its hydrolysis and aminolysis. spectroscopyonline.com The principle of this application hinges on the significant spectral changes that occur when the 4-nitrophenoxide moiety is cleaved from the parent molecule.

The hydrolysis of 4-nitrophenyl carbonates, especially under basic conditions, results in the release of the 4-nitrophenolate (B89219) ion. emerginginvestigators.org This ion exhibits a strong, distinct absorbance in the visible region of the electromagnetic spectrum, typically around 400-413 nm, due to its yellow color. emerginginvestigators.orgresearchgate.net The parent compound, ethyl 4-nitrophenyl carbonate, does not absorb significantly at this wavelength. This clear spectral distinction allows for the reaction progress to be monitored in real-time by measuring the increase in absorbance at this characteristic wavelength. youtube.com

Kinetic studies are performed by recording the absorbance change over time. Under pseudo-first-order conditions (where the concentration of the other reactant, such as a base or an amine, is in large excess), the observed rate constant (k_obsd) can be determined. nih.gov The absorbance data is directly proportional to the concentration of the 4-nitrophenolate product, as described by the Beer-Lambert Law. thermofisher.com

Research on related 4-nitrophenyl carbonates demonstrates that the rate of hydrolysis is highly dependent on pH. Minimal to no hydrolysis occurs in acidic and neutral conditions, while the reaction is significantly accelerated in basic environments (pH 12 and above). emerginginvestigators.org This makes the 4-nitrophenyl carbonate group a base-labile protecting group, and UV-Vis spectroscopy is the primary tool for quantifying its cleavage kinetics. emerginginvestigators.org

Table 1: Kinetic Data for the Reaction of 4-Nitrophenyl Phenyl Carbonate with Various Amines

This interactive table presents kinetic data for the aminolysis of a related compound, 4-nitrophenyl phenyl carbonate, which illustrates the type of data obtained through UV-Vis spectroscopic monitoring. rsc.org

| Amine | Concentration (M) | Observed Rate Constant (k_obsd) (s⁻¹) | Second-Order Rate Constant (k_N) (M⁻¹s⁻¹) |

| Piperazinium ion | 0.0173 | 0.000932 | 0.0622 |

| Piperazinium ion | 0.0317 | 0.00178 | 0.0622 |

| 1-Formylpiperazine | 0.0106 | 0.0179 | 1.68 |

| 1-Formylpiperazine | 0.0203 | 0.0335 | 1.68 |

| Morpholine | 0.0108 | 0.123 | 11.3 |

| Morpholine | 0.0216 | 0.240 | 11.3 |

| Piperazine | 0.0110 | 11.2 | 108 |

| Piperazine | 0.0219 | 22.7 | 108 |

Data adapted from studies on 4-nitrophenyl phenyl carbonate to demonstrate the application of the technique.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming the molecular structure of ethyl 4-nitrophenyl carbonate and for gaining mechanistic insights into its reactions. researchgate.netethernet.edu.et

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of ethyl 4-nitrophenyl carbonate is expected to show characteristic absorption bands corresponding to its key structural features:

C=O Stretch (Carbonate): A strong absorption band typically appears in the region of 1780-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.

NO₂ Stretches (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretching vibration around 1530-1500 cm⁻¹ and a symmetric stretching vibration around 1350-1300 cm⁻¹.

C-O Stretches (Carbonate): Strong bands corresponding to the C-O single bonds of the carbonate group are expected in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene (B151609) ring.

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ arise from the C-H bonds of the ethyl group.

By monitoring the appearance or disappearance of these key peaks during a reaction, IR spectroscopy can provide mechanistic information. For example, during hydrolysis, the disappearance of the carbonate C=O stretch and the appearance of a broad O-H stretch (from the alcohol product) would confirm the transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. scilit.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the ethyl group protons. The aromatic protons on the 4-nitrophenyl ring would appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro and carbonate groups. The ethyl group would show a quartet for the methylene (B1212753) (-CH₂-) protons (around δ 4.4 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around δ 1.4 ppm).

¹³C NMR: The carbon NMR spectrum would show characteristic signals for each unique carbon atom. The carbonate carbonyl carbon would be significantly downfield (around δ 152 ppm). The aromatic carbons would appear in the δ 120-155 ppm range, with the carbon attached to the nitro group being highly deshielded. The methylene and methyl carbons of the ethyl group would appear in the upfield region (around δ 65 ppm and δ 14 ppm, respectively).

Together, these NMR data provide an unambiguous confirmation of the connectivity and electronic environment of the atoms within the ethyl 4-nitrophenyl carbonate molecule.

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of ethyl 4-nitrophenyl carbonate and to obtain structural information through the analysis of its fragmentation patterns. uni-saarland.dersc.org The molecular formula of ethyl 4-nitrophenyl carbonate is C₉H₉NO₅, corresponding to a molecular weight of approximately 211.17 g/mol . nist.gov

In a typical mass spectrum, a molecular ion peak (M⁺·) would be observed at m/z 211. uni-saarland.de The fragmentation of this molecular ion under techniques like Electron Ionization (EI) provides a unique fingerprint that helps in structural elucidation. nih.gov The fragmentation process involves the breaking of bonds to form smaller, charged fragments and neutral molecules. uni-saarland.de

Key fragmentation pathways for ethyl 4-nitrophenyl carbonate can be predicted based on its structure:

Loss of Ethoxy Radical: Cleavage of the O-CH₂CH₃ bond can lead to the loss of an ethoxy radical (·OCH₂CH₃), resulting in a fragment ion at m/z 166.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carbonates, leading to the loss of a neutral CO₂ molecule (44 Da) and the formation of an ion at m/z 167.

Formation of the Benzoyl Cation Analogue: Cleavage can result in the formation of the 4-nitrophenoxycarbonyl cation at m/z 182.

Cleavage to form 4-Nitrophenoxide Ion: A peak corresponding to the 4-nitrophenoxide ion at m/z 138 is also a plausible fragment.

Table 2: Predicted Mass Spectrometry Fragments for Ethyl 4-nitrophenyl carbonate

This interactive table summarizes the potential major fragments and their corresponding mass-to-charge ratios (m/z).

| m/z | Proposed Fragment Structure | Neutral Loss |

| 211 | [C₉H₉NO₅]⁺· (Molecular Ion) | - |

| 182 | [C₇H₄NO₄]⁺ | ·CH₂CH₃ |

| 167 | [C₈H₉NO₃]⁺· | CO₂ |

| 166 | [C₇H₄NO₃]⁺ | ·OCH₂CH₃ |

| 138 | [C₆H₄NO₂]⁻ | - |

These fragmentation patterns provide conclusive evidence for the identity and structure of the compound. nih.govresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide enormous enhancement of Raman signals for molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. thermofisher.comwikipedia.org While specific SERS studies on ethyl 4-nitrophenyl carbonate are not widely reported, the technique has been successfully applied to related nitroaromatic compounds, such as p-nitrophenol (PNP). researchgate.net

The SERS effect arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement involving charge-transfer interactions between the molecule and the metal. wikipedia.orgnih.gov This can lead to signal enhancements by factors of 10¹⁰ to 10¹¹ or even higher, enabling the detection of trace amounts of an analyte. wikipedia.org

In studies of related systems, the SERS spectra are often dominated by vibrations of the nitroaromatic part of the molecule, as this group tends to interact strongly with the metal surface. researchgate.net For ethyl 4-nitrophenyl carbonate, one would expect significant enhancement of the vibrational modes associated with the 4-nitrophenyl group, including:

The symmetric and asymmetric NO₂ stretching modes.

The aromatic ring breathing and stretching modes.

SERS can provide information about the orientation of the molecule on the metal surface. thermofisher.com By analyzing which vibrational modes are most strongly enhanced, it is possible to deduce how the molecule adsorbs. For instance, a strong enhancement of the nitro group vibrations might suggest that the molecule binds to the surface via these oxygen atoms. This technique holds promise for studying the interfacial behavior and reactions of ethyl 4-nitrophenyl carbonate at extremely low concentrations.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. sumitomo-chem.co.jpmdpi.com It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex reaction pathways, including those involving ethyl 4-nitrophenyl carbonate. sumitomo-chem.co.jpcoe.edu

DFT calculations are used to model the potential energy surface of a reaction. This allows for the localization and characterization of stationary points, which include reactants, products, intermediates, and, most importantly, transition states. youtube.com The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy, which governs its rate. pku.edu.cn

For reactions of ethyl 4-nitrophenyl carbonate, such as its aminolysis or hydrolysis, DFT can be employed to:

Elucidate Stepwise vs. Concerted Mechanisms: DFT can distinguish between different possible mechanistic pathways. For example, in the aminolysis of a carbonate, the reaction could proceed through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. nih.gov By calculating the activation energies for both pathways, the most energetically favorable route can be identified. rsc.org

Determine Transition State Geometries: DFT calculations provide the three-dimensional structures of transition states. This information reveals the precise arrangement of atoms at the peak of the energy barrier, offering deep insight into the bond-forming and bond-breaking processes. coe.edu

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation Gibbs free energy (ΔG‡). This calculated value can be compared with experimental kinetic data to validate the proposed mechanism. pku.edu.cn

Analyze Electronic Effects: DFT can be used to analyze the charge distribution and orbital interactions throughout the reaction, explaining how substituents on the reactants influence reactivity. researchgate.net

Computational studies on related carbonate systems have successfully used DFT to map out detailed reaction energy profiles, confirming stepwise mechanisms with rate-limiting breakdown of a tetrahedral intermediate in many cases. nih.govrsc.org Applying these methods to ethyl 4-nitrophenyl carbonate would provide a fundamental understanding of its reactivity at the molecular level. pitt.edu

Computational Prediction of Reactivity and Hydrolysis Kinetics

Computational chemistry provides powerful tools for predicting the reactivity and hydrolysis kinetics of Ethyl 4-nitrophenyl carbonate. These methods allow for the detailed examination of reaction mechanisms at an atomic level, offering insights that complement experimental studies. The hydrolysis of this compound, like other p-nitrophenyl esters, is of significant interest as it serves as a model reaction for enzymatic catalysis and nucleophilic substitution.

The reactivity of Ethyl 4-nitrophenyl carbonate is primarily dictated by the electrophilicity of its carbonyl carbon. Computational models, often employing Density Functional Theory (DFT), can be used to calculate the potential energy surface of the hydrolysis reaction. This process typically involves the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate results in the release of the stable p-nitrophenoxide leaving group.